The Chemical Biology of CAS 1675732-94-1: (2-Nitrophenyl)methanesulfonyl Fluoride as a Photocleavable SuFEx Hub
The Chemical Biology of CAS 1675732-94-1: (2-Nitrophenyl)methanesulfonyl Fluoride as a Photocleavable SuFEx Hub
Executive Summary
In the rapidly evolving landscape of chemical biology, the demand for highly selective, bio-orthogonal, and spatiotemporally controllable reagents has driven the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. CAS 1675732-94-1 , chemically known as (2-Nitrophenyl)methanesulfonyl fluoride (or 2-Nitro-alpha-toluenesulfonyl fluoride), represents a sophisticated convergence of two powerful chemical paradigms: the exceptional stability and selective reactivity of the sulfonyl fluoride motif, and the precise spatiotemporal control afforded by the photolabile 2-nitrobenzyl group[1],[2].
This technical whitepaper provides an in-depth mechanistic grounding and self-validating experimental workflows for utilizing CAS 1675732-94-1 in advanced bioconjugation, targeted covalent inhibition, and photocleavable probe design.
Physicochemical Profiling
Understanding the physical and chemical properties of CAS 1675732-94-1 is the first step in designing robust aqueous-organic workflows. Unlike traditional NHS-esters or sulfonyl chlorides, this compound leverages the unique thermodynamic stability of the S(VI)-F bond.
Table 1: Physicochemical Properties of CAS 1675732-94-1 [3],[1]
| Property | Specification |
| CAS Registry Number | 1675732-94-1 |
| IUPAC / Chemical Name | (2-Nitrophenyl)methanesulfonyl fluoride |
| Common Synonyms | 2-Nitro-alpha-toluenesulfonyl fluoride |
| Molecular Formula | C7H6FNO4S |
| Molecular Weight | 219.19 g/mol |
| Appearance | Solid crystalline substance |
| Solubility Profile | High in DMSO, DMF, Acetone; Limited in aqueous media (requires co-solvent) |
| Aqueous Stability | Excellent (Resists spontaneous hydrolysis at physiological pH) |
Mechanistic Grounding: The Causality of Reactivity
The "Sleeping Beauty" of Click Chemistry: SuFEx
Traditional electrophiles, such as sulfonyl chlorides, suffer from rapid hydrolysis in aqueous buffers, forcing researchers to use massive molar excesses that lead to off-target labeling and toxicity. CAS 1675732-94-1 overcomes this through the SuFEx mechanism. The sulfonyl fluoride group is thermodynamically stable and kinetically inert in water due to the strong S–F bond and the steric/electronic shielding of the S(VI) center[2]. It acts as a "sleeping beauty" that only awakens when brought into close proximity with a specific nucleophile (e.g., the deprotonated phenolic hydroxyl of Tyrosine or the ε-amino group of Lysine) or when activated by a specific catalyst. This enables stoichiometric labeling and extended incubation times without reagent degradation.
Caption: SuFEx-mediated bioconjugation pathway of CAS 1675732-94-1 with protein nucleophiles.
The Photochemical Trigger: Spatiotemporal Uncaging
The integration of the 2-nitrobenzyl moiety transforms this SuFEx reagent into a photocleavable (PC) linker. Upon irradiation with UV-A light (typically 365 nm), the 2-nitrobenzyl group undergoes a classic Norrish type II-like intramolecular redox rearrangement. This forms an aci-nitro intermediate that rapidly decomposes, cleaving the C–S bond and releasing the native functional group along with sulfur dioxide and a 2-nitrosobenzaldehyde byproduct[4].
Caption: Photochemical cleavage mechanism of the 2-nitrobenzyl linker releasing the target protein.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and control mechanisms.
Protocol 1: SuFEx-Mediated Protein Conjugation
Objective: Covalently modify a target protein using CAS 1675732-94-1 while maintaining structural integrity.
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Reagent Preparation: Dissolve CAS 1675732-94-1 in anhydrous DMSO to generate a 10 mM stock. Causality: Anhydrous DMSO prevents premature, albeit slow, background hydrolysis over long-term storage.
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Buffer Exchange: Dialyze the target protein into a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Causality: Avoid Tris or primary amine-containing buffers. While sulfonyl fluorides are highly selective, primary amines in molar excess (like Tris) can act as competitive nucleophiles over extended incubations.
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Reaction Initiation: Add the reagent to the protein solution at a 10- to 50-fold molar excess (final DMSO concentration should not exceed 5% v/v to prevent protein denaturation).
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Incubation: Incubate at 25°C for 4–12 hours. The high aqueous stability of the S-F bond allows for these extended times to drive the reaction to completion without the reagent degrading[2].
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Purification: Remove unreacted probe via size exclusion chromatography (e.g., Sephadex G-25 / PD-10 column) or extensive dialysis.
Protocol 2: Photochemical Uncaging (Spatiotemporal Release)
Objective: Cleave the 2-nitrobenzyl linkage to restore native protein function or release a conjugated payload.
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Sample Setup: Place the purified conjugate in a UV-transparent vessel (quartz cuvette or clear-bottom 96-well plate).
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Scavenger Addition (Critical Step): Add 1–5 mM Semicarbazide to the buffer. Causality: Photolysis generates 2-nitrosobenzaldehyde, a highly reactive electrophile that can non-specifically crosslink proteins, leading to false-negative functional assays. Semicarbazide acts as a sacrificial nucleophile, trapping the byproduct as an inert semicarbazone[4].
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Irradiation: Expose the sample to 365 nm UV light (10–20 mW/cm²) for 15–30 minutes. Causality: 365 nm is specifically chosen because it falls within a bio-orthogonal window. Shorter wavelengths (e.g., 254 nm) overlap with the absorption spectra of aromatic amino acids (Trp, Tyr), causing catastrophic photo-oxidation and irreversible protein damage.
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Validation: Verify cleavage efficiency via LC-MS (mass shift corresponding to the loss of the linker) or functional activity assays.
Quantitative Data Summary
The following table summarizes the expected kinetic and efficiency parameters when utilizing CAS 1675732-94-1 in chemical biology applications.
Table 2: Comparative Kinetics & Cleavage Efficiency [2],[4]
| Parameter | Experimental Condition | Expected Observation / Efficiency |
| SuFEx Reactivity | pH 8.0, 25°C, 12 h incubation | High yield (Targeting surface-exposed Lys/Tyr) |
| Aqueous Stability | pH 7.4 buffer, 25°C, 24 h | >95% Intact (Negligible background hydrolysis) |
| Photocleavage Wavelength | 365 nm (UV-A) | Optimal (Prevents native protein photo-damage) |
| Cleavage Yield | 10-20 mW/cm², 15 min irradiation | >90% Uncaging / Payload release |
| Dark Control Stability | 37°C, 48 h (No UV exposure) | <2% Spontaneous cleavage |
References
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[3] Title: 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile - EvitaChem (Product Catalog & Inventory) Source: EvitaChem URL:
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[1] Title: (2-Nitrophenyl)methanesulfonyl fluoride | C7H6FNO4S | CID Source: NIH PubChem URL:
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[2] Title: 2-NITRO-ALPHA-TOLUENESULFONYL | ALD00084-1G | SIGMA-ALDRICH Source: Scientific Laboratory Supplies (Sigma-Aldrich) URL:
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[4] Title: Fluorosulfate as a Latent Sulfate in Peptides and Proteins Source: Journal of the American Chemical Society (ACS Publications) URL:
